(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenirofibrate Acyl-beta-D-glucuronide (Mixture of Diastereomers): is a metabolite of fenofibrate, a lipid-lowering agent used to treat hyperlipidemia and hypertriglyceridemia . This compound is formed through the glucuronidation of fenofibrate, which is a process where a glucuronic acid moiety is added to the parent drug. The molecular formula of Fenirofibrate Acyl-beta-D-glucuronide is C23H25ClO10, and it has a molecular weight of 496.89 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate Acyl-beta-D-glucuronide involves the glucuronidation of fenofibrate. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme uridine diphosphate-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of Fenirofibrate Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fenirofibrate Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acyl moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Hydrolysis: Fenofibrate and glucuronic acid.
Oxidation: Oxidized derivatives of the phenolic hydroxyl group.
Reduction: Reduced forms of the acyl moiety.
Applications De Recherche Scientifique
Fenirofibrate Acyl-beta-D-glucuronide has several scientific research applications:
Mécanisme D'action
Fenirofibrate Acyl-beta-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein cholesterol, and an increase in high-density lipoprotein cholesterol . The compound also influences the expression of apolipoproteins, which play a crucial role in lipid transport and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibric Acid: The active metabolite of fenofibrate, which also activates PPARα and has similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative that activates PPARα but has a different chemical structure.
Clofibrate: An older fibric acid derivative with similar lipid-lowering properties but less commonly used due to safety concerns.
Uniqueness
Fenirofibrate Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which influences its pharmacokinetics and pharmacodynamics. Unlike other fibric acid derivatives, this compound is specifically formed from fenofibrate and has distinct metabolic and excretion pathways.
Propriétés
Formule moléculaire |
C23H25ClO10 |
---|---|
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1 |
Clé InChI |
UJNGWDHZBYRDRO-DZRRNSCISA-N |
SMILES isomérique |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
SMILES canonique |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.